molecular formula C8H10N2O3 B11792157 Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11792157
M. Wt: 182.18 g/mol
InChI Key: GOQBDQTVUOJHDC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidinones, including Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . For instance, a typical procedure might involve mixing an aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of p-toluenesulfonic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of dihydropyrimidinones often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency and yield of the reaction . This method is advantageous as it is cost-effective, recyclable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce hydroxylated pyrimidines .

Scientific Research Applications

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Biological Activity

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 1707392-10-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}N2_2O3_3
  • Molecular Weight : 182.18 g/mol
  • Purity : 97%
  • Storage Conditions : Recommended at 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives showed that modifications in the structure could enhance their efficacy against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Antitumor Activity

Research has demonstrated that dihydropyrimidine derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. A notable case study involved the synthesis of pyrimidine derivatives that exhibited cytotoxicity against human cancer cell lines, indicating that this compound may share similar properties .

The mechanisms through which Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : They may also interact with signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, pyrimidine derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth, suggesting that structural modifications could enhance efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research paper highlighted the synthesis and testing of various pyrimidine derivatives for their cytotoxic effects on different cancer cell lines. Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine was included in the screening and showed promising results with a notable IC50 value against specific cancer types .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Summary of Research Findings

The biological activity of this compound suggests a multifaceted potential as an antimicrobial and antitumor agent. The ongoing research aims to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3

InChI Key

GOQBDQTVUOJHDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=NC1=O)C(=O)OC

Origin of Product

United States

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